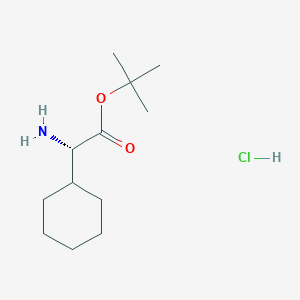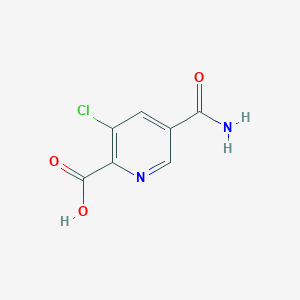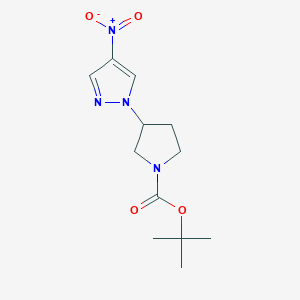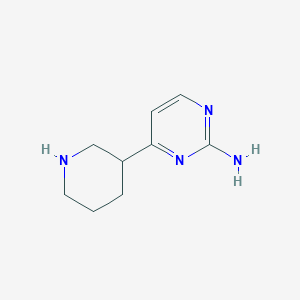
4-(ピペリジン-3-イル)ピリミジン-2-アミン
概要
説明
“4-(Piperidin-3-yl)pyrimidin-2-amine” is a chemical compound with the linear formula C9H15ClN4 . It is also known as N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride . This compound is used as an intermediate during the synthesis of Nilotinib , a selective tyrosine kinase receptor inhibitor used in the therapy of chronic myelogenous leukemia .
Synthesis Analysis
The synthesis of “4-(Piperidin-3-yl)pyrimidin-2-amine” and its derivatives has been a subject of interest in recent scientific literature . For instance, a series of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives was designed and synthesized . The synthesis process often involves various intra- and intermolecular reactions .
Molecular Structure Analysis
The molecular structure of “4-(Piperidin-3-yl)pyrimidin-2-amine” is characterized by a six-membered piperidine ring attached to a pyrimidine ring . The piperidine ring is a common heterocyclic fragment present in many pharmaceutical compounds .
Chemical Reactions Analysis
Piperidine derivatives, including “4-(Piperidin-3-yl)pyrimidin-2-amine”, are involved in various chemical reactions. These reactions lead to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Physical and Chemical Properties Analysis
“4-(Piperidin-3-yl)pyrimidin-2-amine” is a solid compound with a molecular weight of 214.7 . It should be stored in a dark place, under an inert atmosphere, at room temperature .
科学的研究の応用
抗がん剤としての用途
4-(ピペリジン-3-イル)ピリミジン-2-アミンなどのピペリジン誘導体は、癌治療の可能性について研究されています。 これらの誘導体は、癌細胞の生存と増殖に不可欠な特定の酵素やシグナル伝達経路を阻害する能力について、多くの場合、研究されています .
抗ウイルス活性
ピペリジン核は、多くの抗ウイルス化合物に共通する特徴です。 4-(ピペリジン-3-イル)ピリミジン-2-アミンに関する研究では、ウイルス複製を阻害する有効性または新規抗ウイルス剤を開発するための足場としての使用可能性が明らかになる可能性があります .
抗マラリア特性
ピペリジン構造を持つ化合物は、マラリアとの闘いにおいて有望視されています。 これらの化合物は、寄生虫のライフサイクルステージを標的にしたり、既存の抗マラリア薬への耐性を克服するために設計できます .
抗菌性と抗真菌性
ピペリジン誘導体の構造的多様性により、これらの誘導体は、新規抗菌剤と抗真菌剤を開発するための適切な候補となります。 これらの誘導体の作用機序には、微生物の細胞壁を破壊したり、必須酵素を阻害したりすることが含まれます .
降圧効果
ピペリジン系化合物は、カルシウムチャネルやアンジオテンシン変換酵素(ACE)などのさまざまな標的に作用することにより、降圧効果を発揮する可能性があります。これらの標的は血圧調節に関与しています .
鎮痛剤と抗炎症剤としての用途
これらの化合物は、痛覚と炎症反応を調節することができ、慢性的な痛みや炎症性疾患に対する新しい治療法につながる可能性があります .
アルツハイマー病に対する効果
ピペリジン誘導体の研究には、アルツハイマー病などの神経変性疾患における使用が含まれます。 これらの化合物は、アルツハイマー病の進行に関与するアセチルコリンエステラーゼなどの酵素を阻害する可能性があります .
抗精神病薬と抗凝血薬としての可能性
ピペリジン部分は、多くの精神薬に存在します。 4-(ピペリジン-3-イル)ピリミジン-2-アミンは、精神障害に対する新しい治療法の一部になる可能性があります。 さらに、その構造は、新しい抗凝血剤の開発に利用できる可能性があります .
作用機序
Target of Action
The primary target of 4-(Piperidin-3-yl)pyrimidin-2-amine is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
4-(Piperidin-3-yl)pyrimidin-2-amine interacts with PKB in an ATP-competitive manner . The compound provides nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This interaction leads to changes in the activity of PKB, thereby affecting the signaling pathways it is involved in .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, of which PKB is a key downstream component . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
While the compound is active in cellular assays, compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The action of 4-(Piperidin-3-yl)pyrimidin-2-amine results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .
Safety and Hazards
The safety data sheet for “4-(Piperidin-3-yl)pyrimidin-2-amine” indicates that it is a hazardous substance . It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
将来の方向性
Piperidine derivatives, including “4-(Piperidin-3-yl)pyrimidin-2-amine”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the discovery and biological evaluation of potential drugs containing the piperidine moiety are areas of active research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is also an important task of modern organic chemistry .
特性
IUPAC Name |
4-piperidin-3-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h3,5,7,11H,1-2,4,6H2,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNXYDKPFRKFSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


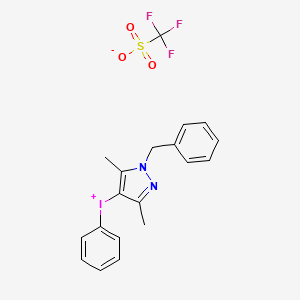
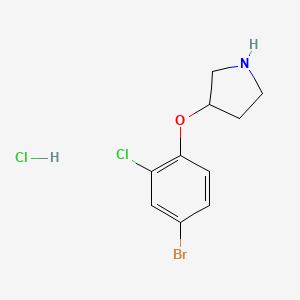
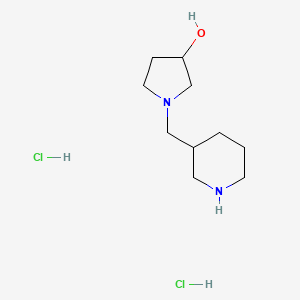
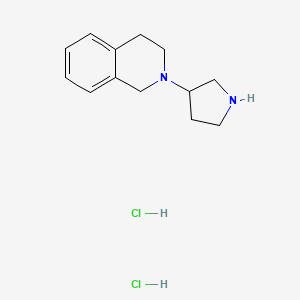


![5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1527183.png)
